molecular formula C18H17N3O2S B5841737 N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE

N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE

Cat. No.: B5841737
M. Wt: 339.4 g/mol
InChI Key: WRNNKJHJSXUEAD-UHFFFAOYSA-N
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Description

N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name

N-[4-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(22)19-14-9-7-13(8-10-14)17(23)11-24-18-20-15-5-3-4-6-16(15)21(18)2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNKJHJSXUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves the condensation of 1-methyl-1,3-benzodiazole with appropriate acylating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to active sites, inhibiting enzyme activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific structural features and the presence of both benzimidazole and acetamide functionalities. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .

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